![molecular formula C8H7ClN2O2 B13466891 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes in the presence of potassium hydroxide and methanol at 50°C . The resulting intermediate is then subjected to further reactions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the tyrosine kinase domain of the receptor, preventing its activation and subsequent signal transduction pathways . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and substituents.
1H-pyrazolo[3,4-c]pyridine: Another heterocyclic compound with a fused ring system but different nitrogen positioning.
Uniqueness: 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H7ClN2O2 |
|---|---|
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-3-5-1-2-9-7(5)4-10-6;/h1-4,9H,(H,11,12);1H |
Clé InChI |
URIGDKYZHWZEGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=CN=C(C=C21)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
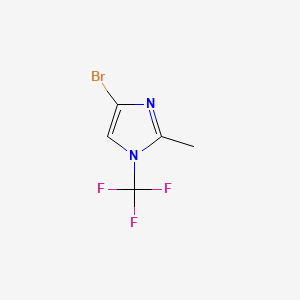
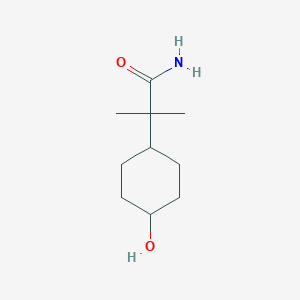



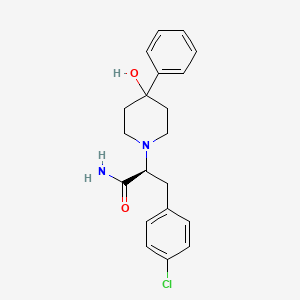
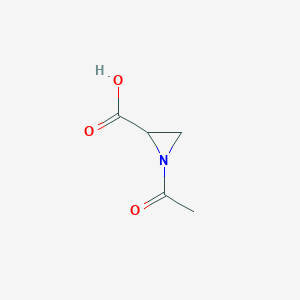
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)
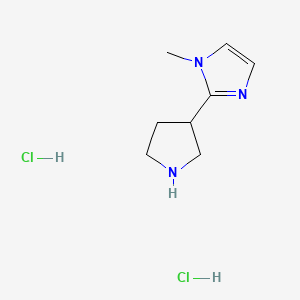
![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)
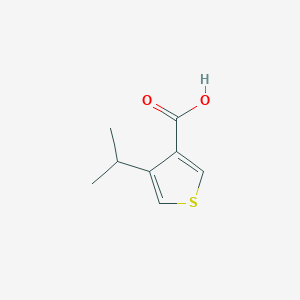

![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
